Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate
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Overview
Description
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyl group and a trifluorophenyl group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the Trifluorophenyl Group: The trifluorophenyl group can be added through a Friedel-Crafts acylation reaction using trifluorobenzoyl chloride and a Lewis acid catalyst.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluorophenyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or trifluorophenyl derivatives.
Scientific Research Applications
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Pharmaceuticals: The compound can be explored for its pharmacological properties, including potential activity as an enzyme inhibitor or receptor modulator.
Chemical Biology: It can be used in the study of biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring can provide structural rigidity. The benzyl group may contribute to the compound’s overall lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3r,4s)-1-(2,6-dichloropyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate
- Tert-butyl (3r,4s)-1-(2,4-dichlorophenyl)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate
Uniqueness
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The trifluorophenyl group also imparts distinct electronic properties, making it different from other similar compounds.
Biological Activity
Tert-butyl (3R,4S)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate, with the CAS number 936251-01-3, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological profiles, mechanisms of action, and relevant research findings.
Pharmacological Effects
Research has indicated that this compound exhibits various biological activities that may have therapeutic implications. Notably:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties. It could potentially mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for tumor growth.
- Receptor Modulation : It could interact with neurotransmitter receptors or other cellular receptors to exert its neuroprotective effects.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
Properties
Molecular Formula |
C22H25F3N2O2 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C22H25F3N2O2/c1-22(2,3)29-21(28)26-20-13-27(11-14-7-5-4-6-8-14)12-16(20)15-9-18(24)19(25)10-17(15)23/h4-10,16,20H,11-13H2,1-3H3,(H,26,28)/t16-,20+/m1/s1 |
InChI Key |
RPBAALQCHNDKRT-UZLBHIALSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C2=CC(=C(C=C2F)F)F)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC(=C(C=C2F)F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
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